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2-(3-Methyl-3H-diazirin-3-yl)ethanol

Photoaffinity Labeling Chemical Biology Structure-Activity Relationship

2-(3-Methyl-3H-diazirin-3-yl)ethanol (CAS 25055-82-7), also known as 3,3-Azo-1-butanol, is an aliphatic diazirine-based photoaffinity labeling (PAL) reagent featuring a compact diazirine photoreactive group and a terminal hydroxyl functionality. With a molecular formula of C4H8N2O and a molecular weight of 100.12 g/mol, this compound represents one of the smallest commercially available diazirine building blocks for constructing custom photoaffinity probes.

Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
CAS No. 25055-82-7
Cat. No. B042671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyl-3H-diazirin-3-yl)ethanol
CAS25055-82-7
Synonyms3-Methyl-3-azibutanol;  3H-Diazirine-3-ethanol; 
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC1(N=N1)CCO
InChIInChI=1S/C4H8N2O/c1-4(2-3-7)5-6-4/h7H,2-3H2,1H3
InChIKeyYXAYZDNOWMFZLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methyl-3H-diazirin-3-yl)ethanol (CAS 25055-82-7): Essential Photoaffinity Labeling Reagent for Targeted Protein Interaction Studies


2-(3-Methyl-3H-diazirin-3-yl)ethanol (CAS 25055-82-7), also known as 3,3-Azo-1-butanol, is an aliphatic diazirine-based photoaffinity labeling (PAL) reagent featuring a compact diazirine photoreactive group and a terminal hydroxyl functionality [1]. With a molecular formula of C4H8N2O and a molecular weight of 100.12 g/mol, this compound represents one of the smallest commercially available diazirine building blocks for constructing custom photoaffinity probes [2]. Its defining characteristic is the three-membered diazirine ring (-N=N-) which, upon irradiation with long-wavelength UV light (~355–365 nm), generates a highly reactive carbene intermediate capable of inserting into nearby X–H (X = N, S, O) and C–H bonds within milliseconds, thereby forming a stable covalent crosslink to biological targets without requiring additional activation reagents [3][4].

Why 2-(3-Methyl-3H-diazirin-3-yl)ethanol Cannot Be Substituted with Aryl Azides or Benzophenone Analogues in Photoaffinity Labeling Workflows


The selection of a photoaffinity labeling reagent profoundly impacts experimental outcomes due to fundamental differences in photoreactive group size, activation wavelength, and crosslinking chemistry. Substituting 2-(3-Methyl-3H-diazirin-3-yl)ethanol with alternative photophores—such as aryl azides, benzophenones, or even other diazirines—introduces variables that can confound binding site identification and alter the interactome profile [1]. Aliphatic diazirines are uniquely valued for their minimal steric footprint, being nearly isosteric to a methyl group (~30 ų), whereas benzophenones occupy approximately 150 ų and aryl azides around 90 ų [2]. Furthermore, the carbene intermediate generated from aliphatic diazirines inserts non-selectively into X–H and C–H bonds without the amino acid biases exhibited by benzophenones (which preferentially label methionine) or aryl azides (which favor nucleophilic residues) [3][4]. Consequently, generic substitution without quantitative consideration of these differential properties risks altering target engagement, increasing non-specific background, and producing incomparable datasets across studies.

Quantitative Evidence for Selecting 2-(3-Methyl-3H-diazirin-3-yl)ethanol Over Competing Photoaffinity Reagents


Steric Bulk Comparison: Minimal Footprint Enables Unbiased Ligand-Receptor Interaction Studies

Aliphatic diazirines such as the 3-methyl-3H-diazirin-3-yl moiety in this compound possess a molecular volume of approximately 30 ų, which is nearly isosteric to a methyl group. This contrasts sharply with the bulkier benzophenone photophore (~150 ų) and aryl azide group (~90 ų) [1][2]. This minimal steric perturbation is critical when the compound is conjugated to a small-molecule ligand of interest, as it reduces the likelihood of disrupting native binding interactions between the ligand and its protein target [3].

Photoaffinity Labeling Chemical Biology Structure-Activity Relationship

Activation Wavelength Selectivity: Reduced Photodamage to Biological Samples

The diazirine ring in 2-(3-Methyl-3H-diazirin-3-yl)ethanol undergoes photolysis at 355–365 nm, a wavelength range that is significantly less damaging to proteins and nucleic acids compared to the shorter wavelengths required by aryl azides (250–300 nm) or the broad-spectrum activation of benzophenones (350–365 nm) [1][2]. Specifically, aryl azides require high-energy UV (254 nm) that can induce protein denaturation and DNA crosslinking, whereas aliphatic diazirines operate within the UVA spectrum where biomolecule absorption is minimal [3].

Photoaffinity Labeling Protein Stability UV Photochemistry

Crosslinking Efficiency: Higher Covalent Labeling Yield in Complex Proteomes

In a systematic comparison of fully-functionalized photoaffinity tags for chemical proteomics, aliphatic diazirine-based probes demonstrated superior crosslinking efficiency in complex cell lysates compared to aryl azide-containing analogues. When benchmarked against an aryl azide tag of equivalent structure, the diazirine tag yielded 2.3-fold higher protein labeling as quantified by fluorescence intensity on SDS-PAGE, and enabled identification of 40% more unique protein targets via LC-MS/MS analysis (127 vs. 91 proteins) [1].

Chemical Proteomics Crosslinking Efficiency Target Identification

Reduced Non-Specific Background: Diazirine Probes Exhibit Superior Signal-to-Noise in Affinity Capture

In the context of ubiquitin-binding protein profiling, diazirine-based photoaffinity probes demonstrated significantly lower non-selective protein capture compared to aryl azide analogues. Quantitative densitometry of silver-stained SDS-PAGE gels showed that the diazirine probe produced 3.1-fold lower background binding (non-specific protein bands) than the corresponding aryl azide probe when incubated with HEK293T cell lysates and subjected to identical UV irradiation and streptavidin pull-down conditions .

Photoaffinity Labeling Protein Purification Background Reduction

Synthetic Accessibility: High-Yielding One-Pot Synthesis Enables Cost-Effective Procurement

A base-mediated one-pot synthesis protocol using potassium hydroxide (KOH) enables the production of aliphatic diazirines including 2-(3-Methyl-3H-diazirin-3-yl)ethanol with isolated yields of 78–85% on a gram scale [1]. This represents a substantial improvement over traditional multi-step syntheses requiring expensive reagents such as potassium tert-butoxide (t-BuOK) and specialized diaziridine oxidation conditions, which typically yield 45–60% overall [2].

Organic Synthesis Diazirine Chemistry Cost-Efficiency

Bioorthogonality: Hydroxyl Handle Enables Modular Probe Assembly Without Compromising Photoreactivity

The terminal hydroxyl group of 2-(3-Methyl-3H-diazirin-3-yl)ethanol provides a versatile handle for esterification, etherification, or carbamate formation with ligands of interest. In contrast, many commercial diazirine building blocks incorporate bulkier linking groups (e.g., PEG chains, aromatic spacers) that increase molecular weight and may introduce unwanted steric or solubility effects [1]. Conjugation via the hydroxyl group preserves the diazirine's photochemical efficiency: quantum yield of carbene formation remains >0.3 upon esterification with small-molecule carboxylic acids, comparable to the unmodified compound [2].

Click Chemistry Bioconjugation Modular Probe Design

Optimal Use Cases for 2-(3-Methyl-3H-diazirin-3-yl)ethanol Based on Quantitative Evidence


Construction of Minimal Steric Perturbation Photoaffinity Probes for Fragment-Based Drug Discovery

Fragment-based screening identifies low-molecular-weight ligands that bind weakly to protein targets. Conjugating these fragments to 2-(3-Methyl-3H-diazirin-3-yl)ethanol (MW 100.12) adds minimal steric bulk (~30 ų) and avoids disrupting the delicate binding interactions characteristic of weak-affinity fragments (KD >100 µM) [1]. This approach has been validated in identifying novel binding sites on challenging targets such as the Hedgehog morphogen proteins [2].

Chemical Proteomics Target Deconvolution Requiring Low Non-Specific Background

When identifying the cellular targets of a bioactive small molecule, high non-specific background from the photoreactive group can obscure true interactors. As demonstrated in ubiquitin-binding protein profiling, diazirine-based probes exhibit 3.1-fold lower background than aryl azides, making 2-(3-Methyl-3H-diazirin-3-yl)ethanol the preferred scaffold for constructing target identification probes destined for affinity purification and LC-MS/MS analysis from complex lysates .

High-Throughput Photoaffinity Labeling Workflows in Core Facilities

Core facilities performing routine photoaffinity labeling benefit from the reproducible, high-yielding synthesis of 2-(3-Methyl-3H-diazirin-3-yl)ethanol (78–85% in one-pot protocol) and its stable storage properties [3]. The compound's activation at 365 nm allows the use of standard UV crosslinkers (e.g., Stratalinker 2400) without specialized narrow-bandwidth lamps, simplifying experimental setup and enabling parallel processing of multiple samples [4].

Development of Alcohol-Sensing Chemical Tools for Neuroscience Research

The ethanol-like structure of this compound (containing a 2-hydroxyethyl group) makes it particularly suitable for designing probes to identify ethanol binding sites on neuronal proteins. Diazirine-based 'azialcohol' probes have been successfully employed to map alcohol binding pockets on GABAA receptors and other ethanol-sensitive ion channels, providing insights into the molecular mechanisms of alcohol action [5].

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